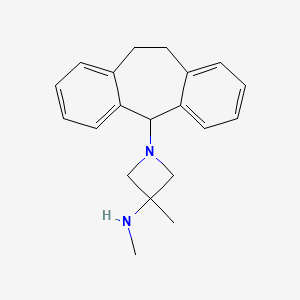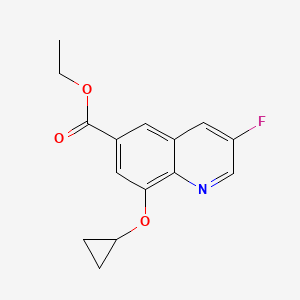![molecular formula C9H11NS B13935462 2,4-Dimethyl-6,7-dihydro-thieno[3,2-c]pyridine CAS No. 30434-00-5](/img/structure/B13935462.png)
2,4-Dimethyl-6,7-dihydro-thieno[3,2-c]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dimethyl-6,7-dihydro-thieno[3,2-c]pyridine is a heterocyclic compound that belongs to the thienopyridine family This compound is characterized by a fused ring system consisting of a thiophene ring and a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl-6,7-dihydro-thieno[3,2-c]pyridine typically involves cyclization reactions. One common method is the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid, which yields thieno[3,2-c]pyridine derivatives . Another approach involves the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2,4-Dimethyl-6,7-dihydro-thieno[3,2-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene or pyridine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
2,4-Dimethyl-6,7-dihydro-thieno[3,2-c]pyridine has diverse applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 2,4-Dimethyl-6,7-dihydro-thieno[3,2-c]pyridine involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit certain protein kinases, which play a crucial role in cell signaling and regulation . The compound’s ability to modulate these pathways underlies its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Thieno[3,2-d]pyrimidine: Shares a similar fused ring system but with a pyrimidine ring instead of a pyridine ring.
Thieno[2,3-b]pyridine: Another thienopyridine derivative with a different ring fusion pattern.
6,7-Dihydrothieno[3,2-d]pyrimidine-2,4-diol: A related compound with hydroxyl groups at positions 2 and 4.
Uniqueness: 2,4-Dimethyl-6,7-dihydro-thieno[3,2-c]pyridine is unique due to its specific substitution pattern and dihydro configuration, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
30434-00-5 |
|---|---|
Formule moléculaire |
C9H11NS |
Poids moléculaire |
165.26 g/mol |
Nom IUPAC |
2,4-dimethyl-6,7-dihydrothieno[3,2-c]pyridine |
InChI |
InChI=1S/C9H11NS/c1-6-5-8-7(2)10-4-3-9(8)11-6/h5H,3-4H2,1-2H3 |
Clé InChI |
FUPIULCIQSSCHR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(S1)CCN=C2C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


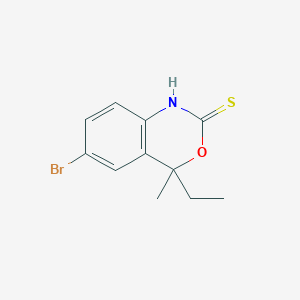
![3-[2-(Diethylamino)phenyl]-1-propen-1-OL](/img/structure/B13935389.png)

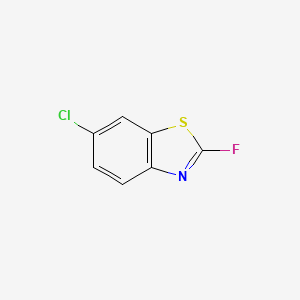

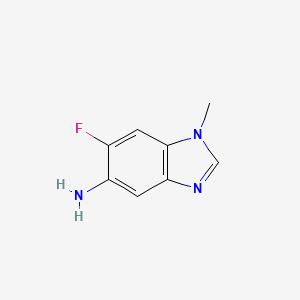

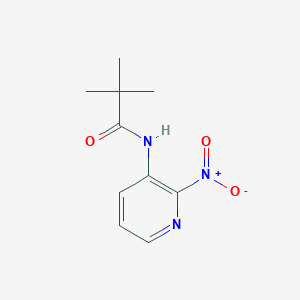
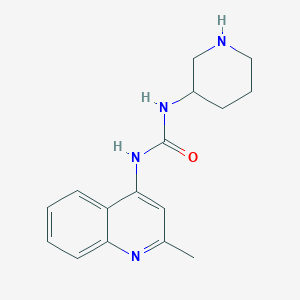
![(5-Fluorobenzo[d]oxazol-2-yl)methanol](/img/structure/B13935430.png)
